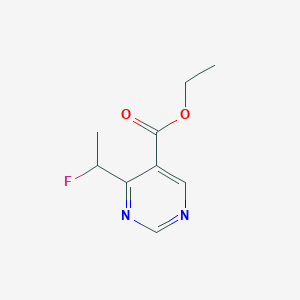
1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones
Méthodes De Préparation
The synthesis of 1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation, where the imidazolidine-2,4-dione core is formed through the reaction of appropriate aldehydes and ketones . Another method involves the Bucherer-Bergs reaction, which is used to synthesize larger homologous molecules . Industrial production methods often involve continuous flow synthesis, which allows for the efficient and scalable production of the compound .
Analyse Des Réactions Chimiques
1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include arylsulfonyl chlorides and triethylamine . The major products formed from these reactions are typically derivatives of the imidazolidine-2,4-dione core, which can exhibit different biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the voltage-gated sodium channel inner pore, which is involved in the regulation of neuronal excitability . This binding can lead to anticonvulsant effects by stabilizing the inactive state of the channel and preventing excessive neuronal firing . Additionally, the compound has been shown to exhibit antibacterial activity by targeting specific bacterial proteins .
Comparaison Avec Des Composés Similaires
1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as thiazolidine-2,4-dione derivatives . While both classes of compounds exhibit diverse biological activities, the imidazolidine-2,4-dione derivatives are unique in their ability to interact with specific molecular targets, such as the voltage-gated sodium channel . Other similar compounds include hydantoins, which are also known for their anticonvulsant and antibacterial properties .
Propriétés
Numéro CAS |
923039-41-2 |
|---|---|
Formule moléculaire |
C16H14N2O3 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
1-methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O3/c1-17-11-15(19)18(16(17)20)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Clé InChI |
PZIJZJVKKWZSLI-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,5-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12928953.png)
![2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine](/img/structure/B12928959.png)
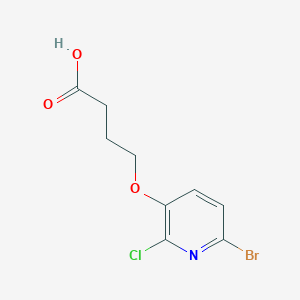
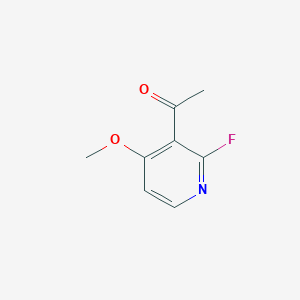
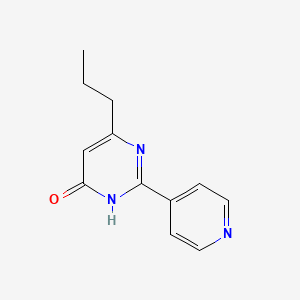
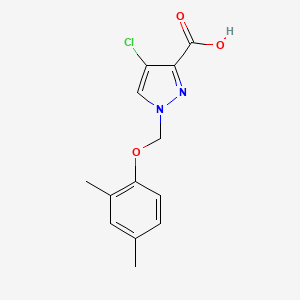
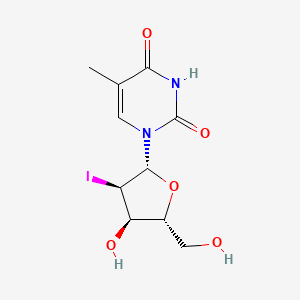
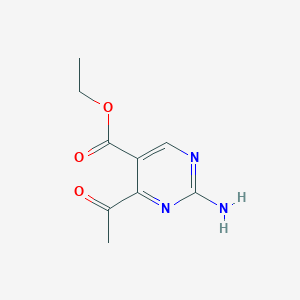
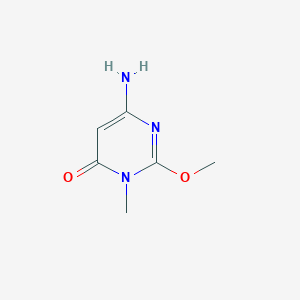
![N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B12929012.png)
![4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12929016.png)
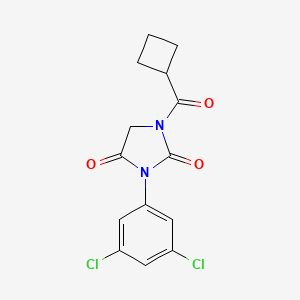
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)
